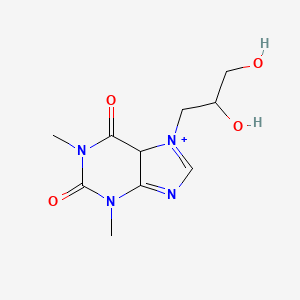

7-(2,3-dihydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-dihydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione can be achieved through several methods. One common approach involves the reaction of theophylline with 1-chloropropane-2,3-diol. This reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Another method involves the hydroxylation of 7-allyltheophylline, followed by further chemical modifications to introduce the 2,3-dihydroxypropyl group .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

7-(2,3-dihydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Pharmacological Applications

1. Respiratory Disorders Treatment

Diprophylline is primarily used as a bronchodilator in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism involves the relaxation of bronchial smooth muscles and inhibition of inflammatory mediators. Clinical studies have shown that diprophylline can improve airflow and reduce the frequency of asthma attacks.

Case Study:

A clinical trial involving patients with moderate to severe asthma demonstrated that diprophylline administration led to a significant increase in forced expiratory volume (FEV1) compared to placebo groups. The study highlighted its efficacy in enhancing lung function and patient quality of life.

2. Anti-inflammatory Effects

Research indicates that diprophylline exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. This characteristic makes it a candidate for treating inflammatory diseases beyond respiratory conditions.

Case Study:

In vitro studies on human bronchial epithelial cells showed that diprophylline reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential role in managing conditions like allergic rhinitis and other inflammatory disorders.

Biochemical Applications

1. Enzyme Inhibition

Diprophylline has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This property is particularly relevant in cancer research, where enzyme inhibitors can slow tumor growth.

Case Study:

Research published in the Journal of Medicinal Chemistry reported that diprophylline inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The findings suggest potential applications in developing chemotherapeutic agents targeting rapidly dividing cancer cells.

Analytical Chemistry Applications

1. Chromatographic Analysis

Diprophylline's unique chemical structure allows it to be effectively analyzed using high-performance liquid chromatography (HPLC). Its hydrophilic nature facilitates separation from other compounds in complex mixtures.

Data Table: HPLC Parameters for Diprophylline Analysis

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile: Water (70:30) |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 280 nm |

| Retention Time | 5.2 min |

This analytical technique is crucial for quality control in pharmaceutical formulations containing diprophylline.

Mechanism of Action

The bronchodilatory action of 7-(2,3-dihydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is thought to be mediated through competitive inhibition of phosphodiesterase, leading to an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscle. Additionally, the compound antagonizes adenosine receptors, contributing to its bronchodilator effects .

Comparison with Similar Compounds

Similar Compounds

Theophylline: Another xanthine derivative with similar bronchodilator properties but different pharmacokinetic profiles.

Aminophylline: A compound that combines theophylline with ethylenediamine, used for similar therapeutic purposes.

Caffeine: A well-known xanthine derivative with stimulant effects on the central nervous system.

Uniqueness

7-(2,3-dihydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is unique due to its specific chemical structure, which imparts distinct pharmacological properties. It is less toxic and has a more favorable side effect profile compared to some other xanthine derivatives .

Biological Activity

7-(2,3-dihydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione, also known as 7-(2,3-dihydroxypropyl)theophylline or Diprophylline, is a purine derivative with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in respiratory and cardiovascular health. Its molecular formula is C_10H_14N_4O_4, with a molecular weight of approximately 254.24 g/mol.

The biological activity of this compound is largely attributed to its structural similarities with theophylline, a well-known bronchodilator. The following mechanisms have been identified:

- Bronchodilation : Similar to theophylline, this compound acts as a bronchodilator by inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) in bronchial smooth muscle cells. This results in relaxation of the airway muscles and improved airflow.

- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.

Pharmacological Studies

Recent studies have explored the pharmacological profile of this compound:

- Respiratory Diseases : Investigations into its efficacy as a bronchodilator have shown promise in conditions such as asthma and chronic obstructive pulmonary disease (COPD). Clinical trials suggest that it may enhance lung function and reduce exacerbations in patients with these conditions.

- Cardiovascular Health : The compound has been studied for its potential to improve cardiovascular function by enhancing blood flow and reducing cardiac strain. Its effects on heart rate and contractility are currently being evaluated.

- Neuroprotective Properties : Preliminary research indicates that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Antioxidant Activity : The antioxidant capacity of this compound is being examined for its ability to combat oxidative stress, which is implicated in various chronic diseases.

Case Studies

A selection of case studies highlights the biological activity and therapeutic potential of this compound:

| Study | Findings |

|---|---|

| Clinical Trial on Asthma Patients | Demonstrated significant improvement in lung function compared to placebo; reduced frequency of asthma attacks. |

| Cardiovascular Study | Showed enhanced cardiac output and reduced heart strain in animal models; potential implications for heart failure management. |

| Neuroprotection Research | Indicated protective effects against neurodegeneration in vitro; further studies needed for clinical relevance. |

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Structure Similarity | Unique Features | Biological Activity |

|---|---|---|---|

| Theophylline | Core purine structure | Established bronchodilator used clinically | Bronchodilation |

| Caffeine | Methylated purine derivative | Stimulant effects on CNS | Stimulation |

| Diprophylline | Hydroxypropyl substituent | Used as bronchodilator with fewer side effects | Bronchodilation |

| 1,3-Dimethyluric Acid | Related to uric acid metabolism | Involved in gout treatment | Uric acid regulation |

Properties

Molecular Formula |

C10H15N4O4+ |

|---|---|

Molecular Weight |

255.25 g/mol |

IUPAC Name |

7-(2,3-dihydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione |

InChI |

InChI=1S/C10H15N4O4/c1-12-8-7(9(17)13(2)10(12)18)14(5-11-8)3-6(16)4-15/h5-7,15-16H,3-4H2,1-2H3/q+1 |

InChI Key |

KXBZIILFCSWCSR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CC(CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.